Studies suggest Roscovitine may improve the function of motor neurons, the nerve cells responsible for muscle movement. In Spinal Muscular Atrophy (SMA), a disease characterized by motor neuron degeneration, Roscovitine treatment in mouse models enhanced spontaneous Ca2+ transients in motor neurons, potentially promoting their survival and function [].
Roscovitine's ability to modulate Ca2+ signaling is also being investigated in other neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hypothesis is that Roscovitine might help protect neurons from damage caused by abnormal Ca2+ influx [].
Beyond neuroscience, Roscovitine finds application in plant biology research. Here, it serves as a tool to study cell division and morphogenesis (plant shape formation).
Roscovitine is a purine-derived inhibitor belonging to the family of cyclin-dependent kinase (CDK) inhibitors []. It is a synthetic compound, not found naturally. Researchers investigate its role in regulating cell division and its potential to induce cell death (apoptosis) in cancer cells [].
Roscovitine possesses a bicyclic structure consisting of a purine ring fused with a piperidine ring []. The key features include:
Roscovitine + CDK --> Roscovitine-CDK complex (inactive) []
The actual binding process is more intricate and involves multiple interactions between the functional groups of roscovitine and the CDK.
Roscovitine functions by competing with adenosine triphosphate (ATP) for binding at the ATP-binding site of CDKs. This interaction prevents ATP from binding to the kinase, thereby inhibiting its catalytic activity. The binding mechanism involves hydrogen bonds with specific amino acids in the CDK catalytic domain . The compound's structure has been confirmed through cocrystallization studies with CDK2 and CDK5, revealing its position within the ATP-binding pocket .
Roscovitine exhibits significant biological activity, particularly in cancer treatment. It induces cell cycle arrest and apoptosis across various cancer cell lines by inhibiting key signaling pathways such as Ras-MAPK and NF-κB. The compound has demonstrated efficacy in downregulating anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic factors like p53 . Additionally, roscovitine has shown synergistic effects when combined with other chemotherapeutic agents such as doxorubicin and cisplatin .
The synthesis of roscovitine typically involves multi-step organic reactions starting from purine derivatives. Various synthetic routes have been explored, including modifications to the purine ring structure to enhance selectivity and potency against specific CDKs. Detailed methodologies can be found in specialized literature focusing on organic synthesis and medicinal chemistry .
Roscovitine has been investigated for its potential applications in various fields:
Research has indicated that roscovitine interacts not only with CDKs but also with other kinases such as extracellular regulated kinases (ERK1 and ERK2). Its inhibitory effects extend to calcium channels, impacting cellular signaling pathways crucial for various physiological processes . These interactions highlight its broad pharmacological profile beyond just CDK inhibition.
Roscovitine shares structural similarities with several other compounds that inhibit cyclin-dependent kinases. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Targets | IC50 Range |
---|---|---|---|
Roscovitine | C₁₉H₂₆N₆O | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.2 - 0.7 µM |
Flavopiridol | C₁₈H₁₈N₄O₃S | CDK1, CDK2 | 0.05 - 0.5 µM |
Palbociclib | C₂₂H₂₅N₇O₂ | CDK4, CDK6 | 0.5 - 1 µM |
Dinaciclib | C₂₁H₂₃N₅O₃ | CDK1, CDK2, CDK5 | 0.5 - 20 nM |
Uniqueness of Roscovitine:
Roscovitine possesses the molecular formula C19H26N6O with a molecular weight of 354.45 g/mol [1] [6] [7]. The compound is catalogued under CAS number 186692-46-6 and is assigned the PubChem identifier 160355 [1] [8]. The structural framework consists of a purine core scaffold decorated with three distinct substituents: a benzylamino group at the N6 position, an (R)-2-amino-1-butanol side chain at the C2 position, and an isopropyl group at the N9 position [3] [4].
The chemical structure can be represented by the SMILES notation: C@H(CO)CC, which captures the stereochemical configuration and connectivity of all atoms within the molecule [3]. The InChI key BTIHMVBBUGXLCJ-OAHLLOKOSA-N provides a unique identifier for the compound in chemical databases [3] [6].
Roscovitine exists as two stereoisomers, designated as (R)-roscovitine and (S)-roscovitine, with the stereocenter located at the C2 position of the amino side chain [5] [9]. The (R)-stereoisomer represents the more biologically active form, demonstrating approximately twice the inhibitory potency compared to its (S)-counterpart against cyclin-dependent kinase targets [10] [11]. This stereochemical preference has been confirmed through crystallographic studies and biological activity assessments [11].
The absolute configuration of the active (R)-enantiomer has been established through X-ray crystallographic analysis of the cyclin-dependent kinase 2-roscovitine complex, which definitively showed the binding of the (R)-stereoisomer to the enzyme active site [11]. The enhanced activity of the (R)-form is attributed to optimal spatial orientation of the hydroxymethyl and ethyl substituents, facilitating more favorable interactions within the kinase binding pocket [10].
The purine core of roscovitine serves as the fundamental recognition element for cyclin-dependent kinase binding, occupying the adenine binding pocket within the kinase active site [1] [10]. This bicyclic aromatic system consists of fused pyrimidine and imidazole rings, providing the essential hydrogen bonding capabilities necessary for enzyme recognition [2]. The purine scaffold establishes critical interactions with the hinge region of cyclin-dependent kinases through hydrogen bonds involving the N7 and N6 atoms with backbone atoms of Leucine 83 in cyclin-dependent kinase 2 [2] [11].
Structural studies have revealed that the purine ring system maintains a planar configuration within the kinase binding site, with the N8 and N1 positions forming hydrogen bonds with the main-chain atoms of Phenylalanine 105 [12] [13]. The aromatic nature of the purine scaffold contributes to additional van der Waals interactions with hydrophobic residues lining the adenosine triphosphate binding pocket, including Isoleucine 25, Phenylalanine 103, and Leucine 156 [12] [13].
The structure-activity relationships of roscovitine have been extensively characterized through systematic modifications of each structural domain [14] [15]. The N6-benzylamino substituent plays a critical role in determining both potency and selectivity, projecting into the ribose binding pocket of the kinase and establishing unique contacts not observed with adenosine triphosphate binding [14] [11]. Modifications to this benzyl group, including substitution patterns and ring systems, significantly impact inhibitory activity [14].
The (R)-2-amino-1-butanol side chain at the C2 position represents the most critical determinant of biological activity [14] [16]. The optimal chain length consists of a two-carbon ethyl group, as longer alkyl chains result in decreased potency [14]. The terminal hydroxyl group provides essential hydrogen bonding capability, and its removal or modification leads to substantial loss of activity [16]. The stereochemical configuration at this position is paramount, with the (R)-configuration being strongly preferred over the (S)-form [5] [9].
The N9-isopropyl substituent contributes to both binding affinity and selectivity profiles [14] [16]. This branched alkyl group occupies a hydrophobic region of the kinase active site and participates in van der Waals interactions that stabilize the inhibitor-enzyme complex [17]. Modifications to this position, including methylation or extension to larger alkyl groups, generally result in reduced activity [14].
Recent structure-activity studies have explored purine ring isomerization, where displacement of nitrogen atoms within the core scaffold can dramatically enhance binding affinity [12] [13]. The finisterine analogue, featuring nitrogen translocation from position 6 to position 9, demonstrates 4-7 fold enhanced affinity for cyclin-dependent kinases 5 and 9 compared to roscovitine [12] [13]. This enhancement is attributed to altered conformational flexibility around key rotational bonds, affecting the energetics of inhibitor binding [13].
Roscovitine exhibits characteristic physicochemical properties that define its handling, storage, and analytical requirements [6] [18]. The compound appears as a white to off-white crystalline solid with a melting point range of 106-107°C [6] [18]. The predicted boiling point is 577.5 ± 60.0°C at standard atmospheric pressure, though this value represents a computational estimate rather than experimental determination [19] [18].
The density of roscovitine is reported as 1.3 ± 0.1 g/cm³, indicating a relatively compact molecular packing in the solid state [19] [18]. The compound demonstrates good thermal stability, remaining stable for two years when stored as supplied at temperatures at or below -20°C [18]. Solution stability varies with solvent choice, with prepared solutions in dimethyl sulfoxide or ethanol maintaining stability for up to three months when stored at -20°C [18].
Solubility characteristics show that roscovitine dissolves readily in organic solvents, with solubility in dimethyl sulfoxide reaching 10-50 mg/mL with gentle warming [3] [7] [18]. Ethanol solubility ranges from 10-35.44 mg/mL depending on temperature and preparation conditions [7] [8]. The compound shows limited solubility in aqueous systems, though it can be dissolved in 50 mM hydrochloric acid with pH adjustment to 2.5 [2].
The predicted pKa value of 14.56 ± 0.10 indicates that roscovitine behaves as a very weak base under physiological conditions [6] [18]. This property influences its ionization state and membrane permeability characteristics. The flash point is estimated at 303.1 ± 32.9°C, indicating relatively low volatility and fire hazard under normal handling conditions [19].
Spectroscopic characterization relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation [20] [21]. The compound can be analyzed using standard analytical techniques including high-performance liquid chromatography for purity assessment and stability studies [21]. X-ray crystallographic data are available through the Cambridge Crystallographic Data Centre, with deposition number 157779 providing detailed structural information [1].
Roscovitine synthesis has been extensively developed through multiple scalable synthetic approaches. The most practical and widely adopted methodology involves a three-step procedure that provides good overall yields and is suitable for large-scale production [1] [2]. This approach culminates in a chromatographic purification step for roscovitine, ensuring high purity of the final product.
Buchwald-Hartwig Amination represents one of the most important synthetic tools for roscovitine analog preparation [3]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds and has been successfully applied to synthesize various 2,6,9-trisubstituted purines. The reaction typically proceeds under mild conditions with yields ranging from 52-95%, making it highly suitable for preparing diverse roscovitine analogs with modifications at the 2, 6, and 9 positions [3].
Suzuki Cross-Coupling Reactions have proven invaluable for introducing aryl substituents at the 6-position of the purine ring [3]. This methodology consistently delivers excellent yields and allows for the systematic exploration of structure-activity relationships through the incorporation of various substituted aromatic rings.
The TFA-TFE (Trifluoroacetic Acid-Trifluoroethanol) Procedure serves as an efficient method for nucleophilic aromatic substitution reactions, particularly for introducing arylamino groups at the 2-position of purine derivatives [4]. This approach typically yields good results and has been extensively validated across multiple synthetic campaigns.
Sonogashira Alkynylation enables the introduction of alkynyl groups at the 6-position, providing access to novel structural variants with potential enhanced activity profiles [4]. The reaction proceeds with excellent yields and offers opportunities for further functionalization through alkyne chemistry.
Convergent Synthesis approaches have been developed to access complex roscovitine analogs through the combination of multiple synthetic transformations [3]. While yields can be variable (25-93%), this methodology provides access to structurally diverse compounds that would be difficult to prepare through linear synthetic sequences.
The Balz-Schiemann Conditions have been employed for the preparation of 2-fluoropurine intermediates, which serve as versatile precursors for subsequent nucleophilic substitution reactions [4]. This methodology enables the systematic modification of the 2-position while maintaining excellent yields.
Direct Alkoxylation procedures allow for the introduction of various alkoxy groups at the 6-position, providing moderate to good yields and enabling the exploration of lipophilic pocket interactions in the target proteins [4].
The development of roscovitine analogs has focused on systematic modifications of the 2,6,9-trisubstituted purine scaffold to enhance potency, selectivity, and pharmacological properties. These modifications have yielded numerous derivatives with improved therapeutic profiles.
Structure-activity relationship studies have demonstrated that modifications at the 6-position significantly impact biological activity [4]. The replacement of the cyclohexylmethoxy group with smaller alkoxy substituents has provided valuable insights into binding pocket requirements. The 6-ethoxypurine derivative exhibited high CDK2 inhibitory activity (IC₅₀ = 26 nM), while progression to n-propoxy (IC₅₀ = 8 nM) and iso-propoxy (IC₅₀ = 10 nM) derivatives showed enhanced potency [4].
Further optimization through butoxy derivatives revealed even greater improvements, with compounds achieving IC₅₀ values of 3 nM and 1 nM for different isomeric forms [4]. These findings demonstrate the critical importance of optimizing hydrophobic interactions within the ATP-binding pocket.
The introduction of sulfanilyl groups at the 2-position has yielded compounds with enhanced CDK2 inhibitory activity [4]. Despite the absence of 6-substituents, 2-sulfanilyl derivatives demonstrated low-micromolar potency, attributed to additional interactions with the CDK2 specificity surface adjacent to the ATP-binding site.
Systematic modification of the N-9 substituent has revealed the preference for branched alkyl groups in maintaining high kinase activity [5]. Replacement of the isopropyl group with more flexible n-propyl substituents resulted in decreased CDK2 activity, supporting the importance of conformational constraints for optimal binding [5].
CR8 represents a significant advancement as a second-generation derivative of roscovitine, exhibiting substantially enhanced biological activity [6] [7]. While CR8 demonstrates only modest improvements in kinase inhibition (2-5 fold enhancement compared to roscovitine), its cellular potency is dramatically increased, showing 50-100 fold greater efficacy in inducing apoptotic cell death across various cell lines [6] [7].
Comprehensive evaluation using the NCI 60 tumor cell line panel revealed CR8's superior activity profile [6]. The compound demonstrated average fold improvements of 102, 31, and 15 for GI₅₀, TGI, and LC₅₀ parameters, respectively, compared to roscovitine. This enhanced cellular activity suggests that CR8 may interact with additional cellular targets or exhibit improved pharmacokinetic properties.
Kinase selectivity profiling using the DiscoveRx KinomeScan® platform (402 kinases) revealed that both roscovitine and CR8 primarily target kinases belonging to the CK1 (casein kinase 1), CDK, CLK (cdc2-like kinase), and DYRK (dual specificity tyrosine phosphorylation regulated kinase) families [6]. Notably, CK1ε emerged as the primary interaction target for both compounds among the tested kinases.
Competition affinity chromatography studies identified 18 and 20 target kinase proteins (Kd values <30 μM) for roscovitine and CR8, respectively, in neuroblastoma cells [6]. While 14 targets were shared between both compounds, CR8 demonstrated unique binding to 6 additional proteins, potentially explaining its enhanced cellular activity.
The enhanced potency of CR8 has translated into promising preclinical results, particularly in neuroblastoma models where MYCN amplification is associated with poor prognosis [6]. CR8 treatment resulted in rapid and massive down-regulation of MYCN expression both in cell culture and xenografted tumor models, suggesting potential therapeutic applications in MYC-dependent cancers.
Deuterium incorporation into roscovitine has emerged as a valuable strategy for improving metabolic stability and pharmacokinetic properties. The development of deuterated analogs exploits the kinetic isotope effect to reduce metabolic clearance and extend drug half-life.
The synthesis of R-roscovitine-d9 involved strategic replacement of metabolically labile hydrogen atoms with deuterium [8]. Microsomal stability studies demonstrated that deuterium incorporation significantly reduced the formation of the major carboxylic acid metabolite (COOH-R-roscovitine) by approximately 24% compared to the non-deuterated parent compound [8]. Simultaneously, the levels of remaining R-roscovitine-d9 were 33% higher than those of the parent compound after 60 minutes of incubation, confirming the metabolic advantage conferred by deuteration.
Commercial availability of (R)-Roscovitine-d7 (Seliciclib-d7; CYC202-d7) has facilitated pharmacokinetic and metabolomic studies [9] [10]. This selectively deuterated analog maintains the biological activity profile of the parent compound while offering enhanced metabolic stability for research applications.
Interestingly, deuteration of roscovitine led to metabolic switching, where the inhibition of the major carbinol oxidation pathway resulted in enhanced formation of several minor metabolites [8]. This observation highlights the complex metabolic network surrounding roscovitine and demonstrates that deuterium substitution can redirect metabolic flux through alternative pathways.
The preparation of deuterated roscovitine derivatives employs various strategies, including:
The exploration of roscovitine isomers has provided valuable insights into structure-activity relationships and has led to the development of compounds with distinct pharmacological profiles.
Roscovitine exists as R and S stereoisomers, with the R-isomer being more extensively studied and clinically developed [12] [13]. Comparative studies have revealed that while both stereoisomers exhibit similar CDK inhibitory activities, they demonstrate different cellular effects and target selectivity profiles [12].
The (S)-roscovitine has shown distinct neuroprotective properties and appears to have different protein binding profiles compared to the R-isomer [12]. Affinity chromatography studies revealed that while both stereoisomers bind CDK5 and ERK2, only the R-isomer interacts with pyridoxal kinase (PDXK) [12] [13].
A remarkable example of isomeric variation is finisterine, which differs from roscovitine solely by the displacement of one nitrogen atom in the purine ring from position 6 to position 9 [14]. This simple isomerization resulted in nearly 10-fold greater affinity for both CDK5 and CDK9 compared to roscovitine.
Quantum chemistry calculations revealed that this structural modification leads to:
The development of kinase-inactive analogs such as N⁶-methyl-(R)-roscovitine and O⁶-(R)-roscovitine has provided valuable tools for mechanistic studies [12]. These compounds, designed to lack CDK inhibitory activity, serve as important controls for distinguishing CDK-dependent from CDK-independent cellular effects.
Contemporary roscovitine analog development increasingly relies on structure-based drug design principles, leveraging crystallographic insights and computational methods to guide synthetic efforts.
Fragment-centric pocket mapping analysis of CDK2 crystal structures has guided the rational design of new 2-aminopurine derivatives [15]. This approach identified that the introduction of polar substitutions at the C-6 position of purine would be beneficial for CDK2 inhibition, leading to the development of compound 11l with excellent CDK2 inhibitory activity (IC₅₀ = 19 nM) and good selectivity against other CDKs [15].
The availability of multiple co-crystal structures of roscovitine with CDK2, CDK5, CDK9, and pyridoxal kinase has provided detailed atomic-level insights into binding modes [16] [3]. These structures reveal that roscovitine binding to CDK2 involves primarily two hydrogen bonds between the purine N7 and N6 atoms and the backbone atoms of Leu83 [17].
The benzyl ring of roscovitine faces the exterior of the ATP-binding pocket, providing opportunities for structure-based modifications to enhance selectivity and potency [17]. These insights have informed the design of numerous analogs with optimized binding profiles.
Recent advances in rational molecular glue design have identified roscovitine as part of a class of compounds capable of inducing protein degradation through the formation of ternary complexes [18]. Structure-activity relationship analysis of 91 candidate degraders revealed that compounds acquire molecular glue activity through simultaneous CDK12 binding and engagement of DDB1 interfacial residues, particularly Arg928 [18].
Molecular dynamics simulations and docking-based optimization have become integral components of roscovitine analog design [15]. These computational tools enable the prediction of binding modes, assessment of conformational stability, and virtual screening of large compound libraries before synthesis.
The integration of computational and experimental approaches has accelerated the identification of new lead compounds and facilitated the optimization of existing scaffolds for enhanced therapeutic potential.
Systematic structure-activity relationship studies have established key principles for roscovitine optimization:
These insights continue to guide the rational design of next-generation CDK inhibitors with improved therapeutic indices and reduced off-target effects.